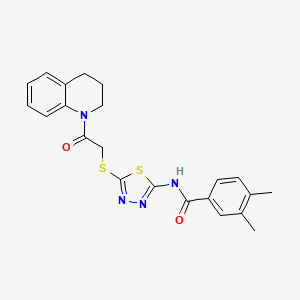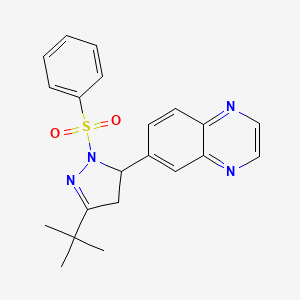
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound characterized by its complex structure, incorporating a quinoline ring, thiadiazole, and benzamide moieties. This compound exhibits significant potential in various fields, including medicinal chemistry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials, including quinoline derivatives, thiadiazole, and benzoyl chloride.
Reaction Sequence: : The preparation involves multiple steps:
Step 1: : Formation of the quinoline derivative through a cyclization reaction.
Step 2: : Introduction of the thiadiazole moiety via a thiol-ene reaction.
Step 3: : Coupling with benzoyl chloride to form the final benzamide compound.
Reaction Conditions: : These reactions generally require controlled temperature conditions, specific solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the processes.
Industrial Production Methods
While specific industrial production methods may vary, they generally involve large-scale adaptations of the laboratory synthesis, emphasizing yield optimization, cost efficiency, and purity. Techniques such as continuous flow synthesis could be employed to increase efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the quinoline ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily affect the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Conditions vary depending on the desired substitution but often involve reagents like alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products Formed
Oxidation: : Quinoline N-oxide derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Varied functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a key intermediate in the synthesis of more complex molecules, potentially leading to new materials with specialized functions.
Biology and Medicine
Antimicrobial Agents: : Studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anticancer Research: : Its ability to inhibit certain enzymes and pathways could be harnessed for anticancer drug development.
Industry
Chemical Sensors: : The compound's reactivity makes it suitable for use in chemical sensors and detection systems.
Catalysis: : It may act as a catalyst in certain organic reactions due to its unique functional groups.
Wirkmechanismus
The compound's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or DNA. For instance, its quinoline moiety can intercalate into DNA, disrupting replication processes, while the thiadiazole group may inhibit specific enzymatic activities by binding to active sites.
Vergleich Mit ähnlichen Verbindungen
When compared with structurally similar compounds, such as other quinoline derivatives or thiadiazole-containing molecules, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide stands out due to its multifunctional groups that provide diverse reactivity and biological activity.
Similar Compounds
Quinoline derivatives like chloroquine
Thiadiazole-containing molecules such as 2-aminothiadiazole
Benzamide derivatives like sulpiride
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBSRCVSFCLNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)
![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)
![2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2360535.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)
![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B2360539.png)

![3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2360543.png)
![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)


![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)
